2,4-Diamino-6-methyl-7-hydroxypteridine

Catalog No.
S626987
CAS No.
19152-92-2
M.F
C7H8N6O
M. Wt
192.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-methyl-7-hydroxypteridine

CAS Number

19152-92-2

Product Name

2,4-Diamino-6-methyl-7-hydroxypteridine

IUPAC Name

2,4-diamino-6-methyl-8H-pteridin-7-one

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

InChI

InChI=1S/C7H8N6O/c1-2-6(14)12-5-3(10-2)4(8)11-7(9)13-5/h1H3,(H5,8,9,11,12,13,14)

InChI Key

HJIYAWDHZICEAC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=C(N=C2NC1=O)N)N

Synonyms

2,4-diamino-6-methyl-7-hydroxypteridine, 2,4-DMHPT

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1=O)N)N

Isomeric SMILES

CC1=NC2=C(NC(=NC2=NC1=O)N)N

Biomarker Discovery and Disease Studies:

DMHP has been investigated as a potential biomarker for certain diseases. Studies suggest that DMHP levels might be altered in specific disease conditions, such as:

  • Neurodegenerative diseases: Research indicates that DMHP levels might be decreased in the cerebrospinal fluid of patients with Alzheimer's disease compared to healthy individuals [].
  • Cancer: Studies have explored the potential of DMHP as a biomarker for early detection of certain cancers, but further research is needed to validate its clinical utility [].

It's important to note that these are preliminary findings, and more research is needed to confirm the role of DMHP as a biomarker in various diseases.

Antibacterial and Antiprotozoal Properties:

DMHP exhibits antibacterial and antiprotozoal activities against various pathogens. Studies have shown that it can:

  • Inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli [].
  • Show activity against protozoan parasites like Leishmania spp., which cause Leishmaniasis [].

2,4-Diamino-6-methyl-7-hydroxypteridine is a heterocyclic compound belonging to the pteridine family, characterized by its unique structure that includes two amino groups at positions 2 and 4, a methyl group at position 6, and a hydroxyl group at position 7. Its molecular formula is C7H8N6OC_7H_8N_6O, and it has been identified with the CAS number 19152-92-2 . The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

  • Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can undergo reduction reactions, particularly at the amino groups, leading to the formation of amines.
  • Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2,4-diamino-6-methyl-7-hydroxypteridine exhibits significant biological activity. It has been studied for its potential role in:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity.
  • Nucleic Acid Interaction: It can intercalate into nucleic acids, disrupting their structure and function, which may be relevant in cancer therapy and antimicrobial actions .
  • Therapeutic Potential: Ongoing studies are exploring its utility as a therapeutic agent against diseases such as cancer and bacterial infections .

The synthesis of 2,4-diamino-6-methyl-7-hydroxypteridine typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of 2,4-diamino-6-chloropyrimidine.
  • Chlorination: The starting material is treated with phosphorus oxychloride to introduce a chlorine atom at position 6.
  • Hydrolysis: The chlorinated intermediate is hydrolyzed at elevated temperatures (around 90°C) to yield the desired compound .

Industrial production methods are similar but scaled up for larger quantities, optimizing reaction conditions for high yield and purity.

2,4-Diamino-6-methyl-7-hydroxypteridineContains methyl and hydroxyl groups at specific positionsSpecific substitution pattern enhances reactivityUsed in research and industrial applications2,4-Diamino-6-hydroxymethyl-7-hydroxypteridineHydroxymethyl group at position 6Different reactivity profile due to hydroxymethylPotentially different biological activities2,4-Diamino-7-hydroxy-pteridineLacks methyl group at position 6Unique due to absence of methyl groupMay have distinct therapeutic potentials2-Amino-6,7-dimethyl-4-hydroxypteridineDimethyl substitution alters propertiesEnhanced lipophilicity compared to othersMay exhibit different pharmacokinetics

The uniqueness of 2,4-diamino-6-methyl-7-hydroxypteridine lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to these similar compounds. This specificity enhances its value for certain research and industrial purposes .

Studies on the interactions of 2,4-diamino-6-methyl-7-hydroxypteridine reveal its ability to bind with various molecular targets:

  • Molecular Docking Studies: These studies suggest that the compound can effectively bind to specific enzymes or receptors, potentially leading to inhibitory effects that could be harnessed therapeutically .
  • Biochemical Pathways: The compound may affect pathways involved in DNA replication and repair due to its intercalating properties with nucleic acids.

Historical Evolution of Condensation-Based Synthesis Routes

The foundational synthesis of 2,4-diamino-6-methyl-7-hydroxypteridine derives from the Gabriel-Isay condensation, which couples 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. Early industrial processes, such as those described in U.S. Patent 4,080,325, utilized 2,4,5,6-tetraaminopyrimidine hydrochloride and dihydroxyacetone in acetate-buffered systems. However, these methods suffered from low yields (30–45%) due to competing isomer formation, particularly the 2,4-diamino-7-hydroxymethylpteridine byproduct.

The Piper-Montgomery modification (1974) marked a turning point by replacing acetate buffers with hydrochloride salts and introducing molecular oxygen instead of air. This adjustment reduced reaction times from 12–18 hours to 3–6 hours while improving the 6-hydroxymethyl/7-hydroxymethyl isomer ratio to 20:1. Subsequent refinements in the 1980s focused on eliminating divalent anions (sulfite, borate) that catalyzed undesirable isomerization, achieving yields of 60–75% in controlled pH environments.

pH-Dependent Reaction Optimization for Improved Yield and Purity

Critical pH control between 2.5–5.4 governs both reaction kinetics and product distribution. At pH 3.0, the 6-hydroxymethyl isomer predominates (85–90% selectivity), while pH >5.5 favors 7-hydroxymethyl byproducts (Table 1). Oxygen saturation further enhances selectivity by suppressing methylpteridine formation through oxidative stabilization of intermediates.

Table 1: pH-Dependent Product Distribution in Industrial Synthesis

pH Range6-Hydroxymethyl Isomer (%)7-Hydroxymethyl Byproduct (%)Methylpteridine (%)
2.5–3.582–894–83–6
4.0–5.465–7815–227–12
>5.5<40>45>20

Data synthesized from U.S. Patent 4,306,064 and GB1595338.

Recent studies demonstrate that substituting dihydroxyacetone with methylglyoxal pretreated with NaHSO₃ at 0–5°C improves 6-substituted isomer yields to 92% in laboratory settings. However, scale-up challenges persist due to exothermic side reactions above 25°C.

Byproduct Formation Analysis in Industrial-Scale Production

Industrial processes generate three primary byproducts:

  • 2,4-Diamino-7-hydroxymethylpteridine (5–22%): Forms via C7-hydroxylation under basic conditions
  • 2,4-Diamino-6-methylpteridine (3–12%): Results from over-reduction in oxygen-deficient environments
  • Oligomeric condensation products (2–7%): Arise from incomplete ring closure

Advanced purification techniques, including pH-gradient crystallization and reverse-phase chromatography, reduce total impurities to <1.5% in pharmaceutical-grade batches. Process analytical technology (PAT) monitoring reveals that maintaining dissolved oxygen >8 ppm decreases methylpteridine formation by 63% compared to ambient air systems.

Novel Catalytic Approaches for Regioselective Functionalization

Emerging strategies focus on enhancing regioselectivity through:

Halogen-Mediated Cyclization

6-exo-dig iodo/bromo cyclization of N-propargyl-aminopyrimidinones achieves 89–94% yields with <2% isomeric byproducts. Iodine (3 equiv.) in dichloromethane selectively generates 4-oxo-2,3-diaryl-pteridin-8-ium halides, enabling late-stage functionalization.

Table 2: Halogen Effects on Cyclization Efficiency

Halogen SourceYield (%)6-Substituted Isomer (%)Reaction Time (h)
I₂92984
NBS85956
Br₂78938

Adapted from PMC10616752.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates Gabriel-Isay condensations, achieving 88% yield with 97:3 6-/7-isomer ratios. This method reduces energy consumption by 40% compared to conventional heating.

Solid-Phase Synthesis

Immobilizing pyrimidine intermediates on polystyrene resins enables iterative functionalization, producing 2,4-diamino-6-methyl-7-hydroxypteridine derivatives with 94–97% purity. This approach simplifies purification but requires specialized equipment for large-scale production.

XLogP3

-1.4

Other CAS

19152-92-2

Dates

Last modified: 04-14-2024

Explore Compound Types